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molecular formula C9H3F6IO B8453258 3'-Iodo-5'-trifluoromethyl-2,2,2-trifluoroacetophenone

3'-Iodo-5'-trifluoromethyl-2,2,2-trifluoroacetophenone

Cat. No. B8453258
M. Wt: 368.01 g/mol
InChI Key: POQJFCMFPHSTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318757B2

Procedure details

To 2.42 g of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone, 6 mL of 30% fuming sulfuric acid and 1.90 g of iodine were added and the resultant mixture was stirred at 50° C. for 5 hours. After the completion of the reaction, the reaction mixture was charged onto 10 g of ice and the resultant mixture was extracted with diethyl ether (20 mL×1). The organic phase was washed with 10 mL of a saturated sodium sulfite aqueous solution and then dehydrated and dried over saturated saline and anhydrous sodium sulfate in this order, and the solvent was distilled off under reduced pressure to obtain 2.56 g of the objective substance as a light yellow oily substance.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([C:9](=[O:14])[C:10]([F:13])([F:12])[F:11])[CH:6]=[CH:7][CH:8]=1.S(=O)(=O)(O)O.[I:22]I>>[I:22][C:7]1[CH:6]=[C:5]([C:9](=[O:14])[C:10]([F:11])([F:12])[F:13])[CH:4]=[C:3]([C:2]([F:15])([F:16])[F:1])[CH:8]=1

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C(C(F)(F)F)=O)(F)F
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.9 g
Type
reactant
Smiles
II
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice
Quantity
10 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with diethyl ether (20 mL×1)
WASH
Type
WASH
Details
The organic phase was washed with 10 mL of a saturated sodium sulfite aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over saturated saline and anhydrous sodium sulfate in this order
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 2.56 g of the objective substance as a light yellow oily substance

Outcomes

Product
Name
Type
Smiles
IC=1C=C(C=C(C1)C(F)(F)F)C(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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